2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves the condensation of 2,2-diphenylacetic acid with an appropriate amine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imine bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
- 2,2-diphenyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide
Uniqueness
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the presence of the phenylmethoxy group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2,2-diphenyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-28(27(24-12-6-2-7-13-24)25-14-8-3-9-15-25)30-29-20-22-16-18-26(19-17-22)32-21-23-10-4-1-5-11-23/h1-20,27H,21H2,(H,30,31)/b29-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXRPALASPLXPK-BRPDVVIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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